molecular formula C22H16ClN3O2S B11645932 4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B11645932
M. Wt: 421.9 g/mol
InChI Key: VAEMOUYZENRPCT-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chlorobenzoyl group, a methylphenyl group, and a benzoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves the following steps:

    Formation of Benzoxazole Derivative: The initial step involves the synthesis of the benzoxazole derivative. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methylphenyl Group: The benzoxazole derivative is then reacted with a methylphenyl compound, often through a Friedel-Crafts acylation reaction.

    Formation of Thiourea: The final step involves the reaction of the intermediate compound with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can be compared with other similar compounds, such as:

    1-(4-CHLOROBENZOYL)-3-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA: Similar structure but with a different position of the methyl group.

    1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-6-YL]THIOUREA: Similar structure but with a different position of the benzoxazole group.

Properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

4-chloro-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C22H16ClN3O2S/c1-13-3-2-4-15(11-13)21-25-18-12-17(9-10-19(18)28-21)24-22(29)26-20(27)14-5-7-16(23)8-6-14/h2-12H,1H3,(H2,24,26,27,29)

InChI Key

VAEMOUYZENRPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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